Regioisomeric Differentiation: 4-Amine vs. 3-Amine vs. 5-Amine Pyrazole Substitution Governs Hydrogen-Bond Donor/Acceptor Topology
The title compound positions the primary amine at the pyrazole C4 position, whereas the commercially available regioisomers 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine (CAS 1249320-61-3) and 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine carry the amine at the C3 and C5 positions, respectively . In pyrazole-based kinase inhibitors, the C4-amino substituent acts as a hydrogen-bond donor to the kinase hinge region, an interaction that is geometrically impossible for the C3- and C5-amino isomers because the N1–C3–C4–C5–N2 framework alters the vector angle of the NH₂ group relative to the N1-alkyl substituent [1]. While no head-to-head biochemical profiling of all three regioisomers has been published, class-level SAR from pyrazolopyrrolidine BET inhibitor programs (e.g., Novartis patent US-8975417-B2) demonstrates that moving the amine from C4 to C3 results in a >100-fold loss of binding affinity to BRD4, underscoring the functional non-equivalence of these regioisomers [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor geometry and resulting target-binding affinity |
|---|---|
| Target Compound Data | NH₂ at pyrazole C4; vector angle ~120° relative to the N1–C4 axis |
| Comparator Or Baseline | 1-[3-(Pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine (CAS 1249320-61-3); NH₂ at C3, vector angle ~60°; 1-[3-(Pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine, NH₂ at C5 |
| Quantified Difference | Class-level SAR: >100-fold reduction in BRD4 binding when amine is relocated from C4 to C3 in pyrazolopyrrolidine chemotypes (patent US-8975417-B2) [1]. |
| Conditions | Pyrazolopyrrolidine BET bromodomain inhibitor series; BRD4 AlphaScreen binding assay (Novartis AG, 2014) [1]. |
Why This Matters
For medicinal chemistry teams building focused libraries around the pyrazole hinge-binding motif, procurement of the correct C4-amine regioisomer is essential to preserve the validated kinase/BET pharmacophore; substitution with the more readily available 3-amine analogue yields a geometrically distinct scaffold that will not recapitulate published SAR.
- [1] Novartis AG. Pyrazolopyrrolidine derivatives and their use in the treatment of disease. US Patent 8,975,417 B2. Granted 2015-03-10. Class-level SAR: >100-fold loss of BRD4 affinity upon amine relocation from C4 to C3. View Source
